molecular formula C30H56BaO8 B584258 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct CAS No. 149160-45-2

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct

Cat. No.: B584258
CAS No.: 149160-45-2
M. Wt: 682.097
InChI Key: YTNLOLOFSZXOQX-COYDWXKQSA-L
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Description

“Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is a complex compound. The 2,2,6,6-tetramethyl-3,5-heptanedione (also known as TMHD) acts as a ligand, forming a stable complex with the barium ion . This compound is used in various reactions and acts as an air-stable ligand for metal catalysts .


Synthesis Analysis

The synthesis of this compound involves the interaction of barium precursors with high volatility . The structure of the synthesized compound was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The synthesis process is crucial as the purity, evaporation characteristics, and thermostability of the precursors will decide the quality and reproducible results of the compound .


Molecular Structure Analysis

The molecular structure of the compound was identified using various spectroscopic techniques. The FTIR spectrum showed peaks corresponding to various functional groups present in the compound . The 1H NMR and 13C NMR spectra provided information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. It is unstable and highly sensitive to temperature changes during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the process .

Scientific Research Applications

Precursor in Chemical Vapor Deposition

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, a compound structurally similar to the barium adduct, has been utilized in Metalorganic Chemical Vapor Deposition (MOCVD) to grow highly c-axis-oriented ZnO films on Si(100). This process demonstrated very clean decomposition of the precursor, leading to high-quality ZnO films with minimal surface carbon, indicating a potential application for the barium adduct in similar deposition processes (Saraf et al., 2007).

Catalysis in Organic Synthesis

Compounds containing the bis(2,2,6,6-tetramethyl-3,5-heptanedionato) moiety have been reported as efficient catalysts in various organic reactions. For instance:

  • Palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) was identified as an efficient catalyst for regioselective C-2 arylation of heterocycles with aryl halides, applicable to a wide variety of heterocycles (Nandurkar et al., 2008).
  • The same compound catalyzed alkoxycarbonylation and aminocarbonylation reactions under milder conditions, tolerating the carbonylative coupling of various aryl halides with phenol/alcohol and amines (Tambade et al., 2009).
  • It also catalyzed Suzuki, Heck, Sonogashira, and cyanation reactions, tolerating the coupling of various aryl halides with alkenes, alkynes, and organoboronic acid along with the cyanation of aryl halides (Nandurkar & Bhanage, 2008).

Anionic Polymerization Initiator

Homoleptic and heteroleptic barium complexes, potentially similar to bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct, were synthesized and studied as initiators for anionic polymerization, leading to living polymerization of styrene to atactic polystyrene (Weeber et al., 2000).

Safety and Hazards

While specific safety and hazard information for the “Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols. For similar compounds, hazard classifications include acute toxicity and skin and eye irritation .

Properties

IUPAC Name

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLOLOFSZXOQX-COYDWXKQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56BaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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